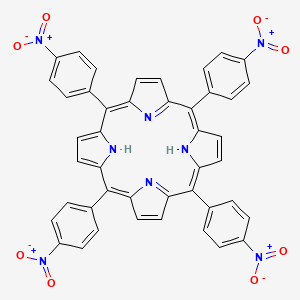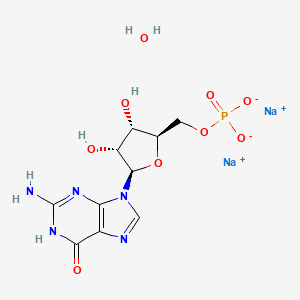![molecular formula C17H12N6 B1418207 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 54296-21-8](/img/structure/B1418207.png)
2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)
Übersicht
Beschreibung
2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is a complex heterocyclic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical applications due to their unique electronic properties and ability to form stable complexes with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the benzimidazole units . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and oxidants like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The imidazole and benzimidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings.
Wissenschaftliche Forschungsanwendungen
2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes involved in cell replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but with a pyridine ring instead of an imidazole ring.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole): Features a butane linker instead of the imidazole ring.
Uniqueness
2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is unique due to its dual imidazole and benzimidazole structure, which provides distinct electronic properties and the ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions.
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)-1H-imidazol-5-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-6-11-10(5-1)20-16(21-11)14-15(19-9-18-14)17-22-12-7-3-4-8-13(12)23-17/h1-9H,(H,18,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWZLOMKYIHMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CN3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653147 | |
| Record name | 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54296-21-8 | |
| Record name | 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)



![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)

![3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid](/img/structure/B1418137.png)

![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)
![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)



